molecular formula C31H39BrN2O3S2 B12920510 2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-

2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-

Cat. No.: B12920510
M. Wt: 631.7 g/mol
InChI Key: ITBLTAAYBUCTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- is a complex organic compound that features a thiophene ring substituted with a bromo group and a carboxaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromo-2-thiophenecarboxaldehyde. This intermediate can then be reacted with various reagents to introduce the pyrrolo[3,4-c]pyrrole moiety and the ethylhexyl side chains.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions would need to be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromo group under appropriate conditions.

Major Products

    Oxidation: 2-Thiophenecarboxylic acid derivatives.

    Reduction: 2-Thiophenemethanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- has several scientific research applications:

    Organic Electronics: Used in the development of organic semiconductors and conductive polymers.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In organic electronics, it functions as a semiconductor by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism would depend on its interaction with biological targets, potentially involving binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4-Bromo-2-thiophenecarboxaldehyde
  • 2-Thiophenecarboxaldehyde

Uniqueness

2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]- is unique due to its combination of a thiophene ring with a bromo group and a complex pyrrolo[3,4-c]pyrrole structure. This combination imparts distinct electronic properties and potential for diverse applications compared to simpler thiophene derivatives.

Properties

Molecular Formula

C31H39BrN2O3S2

Molecular Weight

631.7 g/mol

IUPAC Name

5-[4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C31H39BrN2O3S2/c1-5-9-11-20(7-3)17-33-28(23-14-13-22(19-35)38-23)26-27(31(33)37)29(24-15-16-25(32)39-24)34(30(26)36)18-21(8-4)12-10-6-2/h13-16,19-21H,5-12,17-18H2,1-4H3

InChI Key

ITBLTAAYBUCTOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.